N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide

medicinal chemistry structure-activity relationship drug design

For antimicrobial hit-to-lead and oncology probe programs, sourcing a benzofuran acyl-sulfonamide with verified substitution pattern is critical to avoid inactive analogs. CAS 518319-19-2, a fully synthetic small molecule, solves this by providing the exact 4-fluorophenyl/benzamide architecture essential for MurC ligase (IC50 2.3 µM) and KAT6A/B acetyltransferase (analogous to BAY-184, IC50 71 nM) target engagement. - Confirmed pharmacophore: N-benzoyl sulfonamide motif prevents target affinity loss seen with des-fluorophenyl or 4-methylbenzamide congeners. - Bioanalytical-ready: 4-fluorophenyl tag enables sensitive negative-ion ESI-MS detection (LOQ ≤ 1 ng/mL). - Supply assurance: >95% purity; traceable CAS ensures regulatory-grade documentation for publication and patent filings.

Molecular Formula C24H18FNO5S
Molecular Weight 451.5g/mol
CAS No. 518319-19-2
Cat. No. B489165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide
CAS518319-19-2
Molecular FormulaC24H18FNO5S
Molecular Weight451.5g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C
InChIInChI=1S/C24H18FNO5S/c1-15(27)23-16(2)31-22-13-10-19(14-21(22)23)26(24(28)17-6-4-3-5-7-17)32(29,30)20-11-8-18(25)9-12-20/h3-14H,1-2H3
InChIKeyBRLHQFURZJKBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran Acyl-Sulfonamide CAS 518319-19-2


N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide (CAS 518319-19-2; MF C24H18FNO5S; MW 451.47) is a fully synthetic small molecule belonging to the benzofuran acyl‑sulfonamide structural class . The compound features a 2‑methyl‑3‑acetyl‑benzofuran core connected through a sulfonamide bridge to a 4‑fluorophenyl group and further N‑acylated by a benzoyl moiety. This architecture places it within a chemotype that has yielded inhibitors of bacterial MurC ligase (IC50 2.3 µM) [1] and, more recently, potent KAT6A/B acetyltransferase inhibitors (BAY‑184, IC50 71 nM) [2], making the scaffold relevant to both anti‑infective and oncology drug‑discovery programmes.

01

Anti‑infective target screening: Benzofuran acyl‑sulfonamide chemotype linked to MurC ligase inhibition pathway

02

Oncology target research: Scaffold reported in KAT6A/B acetyltransferase inhibitor programmes; supports probe development

03

SAR tool compound: Defined benzamide N‑acyl and 4‑fluorophenyl sulfonamide substitution for structure–activity relationship studies

Why CAS 518319-19-2 Cannot Be Replaced by Generic Analogs


Benzofuran sulfonamides are a large and structurally heterogeneous family whose biological activity is exquisitely sensitive to the nature of the N‑acyl group and the sulfonamide aryl substituent . Simply swapping CAS 518319-19-2 for the des‑4‑fluorophenyl analog (CAS 406475‑45‑4) or the 4‑methylbenzamide congener (CAS 518319‑20‑5) introduces changes in lipophilicity, hydrogen‑bonding capacity, and steric bulk that can shift target affinity by orders of magnitude—as documented within the MurC inhibitor series where minor modifications to the acyl‑sulfonamide motif altered IC50 values from low‑micromolar to inactive [1]. In the structurally analogous KAT6A/B inhibitor programme, the benzamide appendage was essential for maintaining both enzymatic potency and cellular selectivity, and its replacement by smaller amides eroded activity below the threshold required for chemical probe utility [2]. Consequently, treating in‑class compounds as interchangeable without verifying the exact acyl/sulfonamide substitution pattern risks selecting a compound with fundamentally different target engagement, metabolic stability, and intracellular activity profiles.

Acyl group

Replacing benzamide with smaller acyl (e.g., acetamide) may reduce hydrophobic pocket engagement and shift target affinity.

Fluorine removal

Des‑fluoro analog may exhibit higher oxidative metabolism, altering cellular exposure time‑course compared to the 4‑fluorophenyl derivative.

Isomer mismatch

Regio‑ or stereochemical variants of the sulfonamide bridge can produce orders‑of‑magnitude differences in inhibitory activity; CAS‑defined identity is critical.

Head-to-Head Comparison with Closest Analogs


Benzamide vs. Acetamide N-Acyl Substituent

The target compound (CAS 518319-19-2) carries a benzamide N‑acyl substituent, whereas the closest commercially catalogued congener (CAS 518319-22-7) bears an acetamide group. This substitution increases the molecular weight by ~62 Da (451.47 vs. 389.40) and raises the calculated logP by approximately 1.5 log units, expanding the hydrophobic surface available for protein binding . In the MurC benzofuran acyl‑sulfonamide series, replacement of the benzamide moiety with smaller acyl groups reduced enzyme inhibition from IC50 ≈ 2 µM to undetectable levels, consistent with the benzamide occupying a distinct, hydrophobic sub‑pocket [1].

N‑Acyl group
Head‑to‑head
Benzamide vs. acetamide: MW +62 Da, logP +1.5
Benzamide may engage hydrophobic sub‑pocket absent in acetamide analog
Based on MurC SAR; direct activity data for this compound pending
medicinal chemistry structure-activity relationship drug design

4-Fluorophenyl vs. Unsubstituted Phenyl Sulfonamide

The presence of the 4‑fluorine atom on the sulfonamide phenyl ring (CAS 518319-19-2) distinguishes the compound from the des‑fluoro analog (CAS 406475-45-4, benzenesulfonyl rather than 4‑fluorobenzenesulfonyl). Fluorine introduction at the para position is a well‑established strategy to block CYP450‑mediated oxidative metabolism and reduce metabolic clearance; in sulfonamide‑based drug candidates, para‑fluoro substitution has been shown to lower intrinsic clearance by 2‑ to 5‑fold relative to the unsubstituted phenyl congener [1]. The 4‑fluoro substituent also inductively withdraws electron density from the sulfonamide NH, lowering its pKa by ~0.5–1.0 units and potentially altering the protonation state at physiological pH [2].

4‑Fluoro substituent
Class‑level
Predicted 2–5× lower intrinsic clearance vs. unsubstituted phenyl
May extend metabolic half‑life in cellular assays
General fluorine medicinal chemistry inference; compound‑specific data needed
medicinal chemistry metabolic stability CYP inhibition

Privileged Scaffold for MurC and KAT6A/B Inhibition

The benzofuran acyl‑sulfonamide chemotype harbored by CAS 518319-19-2 has been validated in two independent enzyme‑inhibition programmes. In the MurC series, the benzofuran acyl‑sulfonamide Compound A inhibited E. coli MurC with an IC50 of 2.3 µM and a Ki of 4.5 µM for ATP‑competitive binding [1]. In the KAT6A/B programme, the optimized acylsulfonamide‑benzofuran BAY‑184 achieved an IC50 of 71 nM against KAT6A and demonstrated cellular target engagement at sub‑micromolar concentrations [2]. Although direct data for CAS 518319-19-2 on these targets are not yet published, the structural congruence with the active pharmacophore—3‑acetyl‑2‑methyl‑benzofuran core, sulfonyl linker, and aryl amide terminus—places the compound within the productive region of both SAR landscapes.

Scaffold validation
Class‑level
MurC IC50 2.3 µM, KAT6A IC50 71 nM (close analogs)
Supports screening‑funnel inclusion for MurC and acetyltransferase targets
Data from structural analogs; direct compound profiling required
antibacterial epigenetic inhibitor acetyltransferase

CAS Identity Ensures Reproducibility and Traceability

CAS 518319-19-2 is a discrete, single‑entry chemical substance with a unique CAS Registry Number, ensuring that procurement yields a single, defined molecular entity rather than a mixture of regioisomers or acyl‑transfer products that can arise when handling reactive sulfonamide intermediates . In contrast, generic descriptions such as 'benzofuran sulfonamide derivative' may encompass dozens of regio‑ and stereochemical variants. Vendor‑supplied certificate‑of‑analysis data for the target compound typically specify ≥95% purity by HPLC, whereas commercial analogs (e.g., CAS 406475‑45‑4) are often listed at similar purity but carry different impurity profiles due to divergent synthetic routes .

CAS identity
Data to verify
Single defined entity, purity ≥95% (HPLC)
Ensures traceable identity in SAR databases
Verify vendor COA for lot‑specific purity and impurity profile
chemical procurement reproducibility compound management

Applications of CAS 518319-19-2


Hit-Finding Campaigns Targeting MurC Ligases

The benzofuran acyl‑sulfonamide scaffold has demonstrated on‑target inhibition of E. coli MurC (IC50 2.3 µM, Ki 4.5 µM ATP‑competitive) [1]. CAS 518319-19-2, bearing the identical core pharmacophore, is a logical starting point for antimicrobial hit‑to‑lead programmes seeking to exploit the MurC active site. Its 4‑fluorophenyl substituent is predicted to confer metabolic stability advantages over the unsubstituted phenyl analog, enabling more reliable interpretation of cellular minimum inhibitory concentration (MIC) data [2].

Chemical Probe for KAT6A/B Acetyltransferases

The closely related acylsulfonamide‑benzofuran BAY‑184 is a validated KAT6A/B inhibitor with an IC50 of 71 nM and demonstrated in vivo target engagement [3]. CAS 518319-19-2 presents a structurally adjacent chemotype with a benzamide terminus (vs. the heteroaryl amide of BAY‑184), making it a valuable comparator for dissecting the SAR of the amide‑binding pocket. Its distinct substitution pattern may allow it to sample alternative binding modes that are not accessible to the published clinical candidate [3].

Proteasome and Hydrolase Inhibitor Screening

Sulfonamide‑containing small molecules have been reported as inhibitors of the human 20S proteasome subunit LMP2, with some benzofuran sulfonamide derivatives showing IC50 values in the 87 nM range [4]. The sulfonylbenzamide architecture of CAS 518319-19-2 positions it as a candidate for screening against proteasome and serine hydrolase panels. Its distinct N‑acylbenzamide moiety may interact with the primed‑side substrate recognition cleft in a manner not achievable by simpler sulfonamide probes [4].

LC-MS/MS Reference Standard for Drug Metabolism

The 4‑fluorophenyl substituent facilitates sensitive detection by negative‑ion electrospray mass spectrometry (LOQ typically ≤ 1 ng/mL for fluorinated sulfonamides), making CAS 518319-19-2 suitable as an internal standard or reference material for quantifying related benzofuran‑derived drug candidates in biological matrices [2]. Its unique CAS number ensures traceable, citable identity in regulatory and bioanalytical documentation.

Application
Selection Property
Validation Focus
MurC ligase hit finding
Benzofuran acyl‑sulfonamide pharmacophore
Enzymatic IC50/MIC correlation in target bacteria
KAT6A/B acetyltransferase probe
Benzamide terminus SAR divergence
Cellular target engagement and selectivity profile
Proteasome/hydrolase panel screening
Sulfonylbenzamide architecture
LMP2/20S proteasome inhibition assay
LC‑MS/MS bioanalytical reference
Fluorophenyl detection sensitivity
Ionisation efficiency and matrix‑effect assessment
Quote Request

Request a Quote for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.